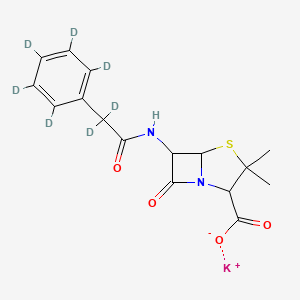

Benzylpenicillinate-d7, Potassium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzylpenicillinate-d7, Potassium Salt: is a labeled form of the antibiotic Penicillin G. This compound is a β-lactam antibiotic, which is typically effective at suppressing the growth of Gram-positive bacteria. It is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of its behavior and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Benzylpenicillinate-d7, Potassium Salt involves the incorporation of deuterium atoms into the Penicillin G structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The process also includes purification steps to remove any impurities and ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: : Benzylpenicillinate-d7, Potassium Salt undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the breaking of the β-lactam ring, which is a common reaction for β-lactam antibiotics.

Oxidation and Reduction: These reactions can modify the functional groups attached to the Penicillin G structure.

Substitution: This involves the replacement of one functional group with another, which can be used to modify the properties of the compound.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of penicilloic acid .

Scientific Research Applications

Benzylpenicillinate-d7, Potassium Salt is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used in studies of reaction mechanisms and kinetics.

Biology: Employed in the study of bacterial resistance mechanisms and the interaction of antibiotics with bacterial enzymes.

Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of antibiotics in the body.

Industry: Applied in the development of new antibiotics and the improvement of existing ones

Mechanism of Action

Benzylpenicillinate-d7, Potassium Salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) located on the bacterial cell membrane. By binding to these proteins, it prevents the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Penicillin G: The non-labeled form of Benzylpenicillinate-d7, Potassium Salt.

Ampicillin: Another β-lactam antibiotic with a broader spectrum of activity.

Amoxicillin: Similar to Ampicillin but with better oral absorption.

Uniqueness: : this compound is unique due to its stable isotope labeling, which allows for detailed studies of its behavior and interactions. This makes it particularly valuable in research settings where precise tracking of the compound is required .

Biological Activity

Benzylpenicillinate-d7, Potassium Salt (also known as Penicillin G-d7 Potassium Salt) is a deuterated form of penicillin G, an antibiotic derived from the fungus Penicillium chrysogenum. This compound is notable for its role in antibacterial therapy and its applications in pharmacokinetic studies due to the stable isotope labeling. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H10D7KN2O4S

- Molecular Weight : 379.52 g/mol

- CAS Number : 352323-25-2

- Purity : >95% (HPLC)

- SMILES Representation : [K+].[2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([2H])([2H])C(=O)N[C@H]2[C@H]3SC(C)(C)C@@HC(=O)[O-]

Benzylpenicillinate-d7 functions primarily as an antibiotic by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) located in the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan layers in the cell wall. This disruption leads to cell lysis and death, particularly effective against gram-positive bacteria and some gram-negative bacteria.

Biological Activity

The biological activity of benzylpenicillinate-d7 can be categorized into several key areas:

-

Antimicrobial Activity :

- Effective against a wide range of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.

- Exhibits a minimum inhibitory concentration (MIC) comparable to that of non-deuterated penicillin G.

-

Pharmacokinetics :

- The deuterium labeling allows for enhanced tracking in metabolic studies.

- Studies indicate that the presence of deuterium may influence the metabolic stability and bioavailability of the compound.

-

Drug Interaction Studies :

- Benzylpenicillinate-d7 has been used in various drug-drug interaction studies, particularly involving cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Study 1: Antimicrobial Efficacy

A study conducted on benzylpenicillinate-d7 demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound retained significant antibacterial activity, suggesting potential use in treating resistant infections.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Streptococcus pneumoniae | 0.25 | |

| Escherichia coli | 1 |

Case Study 2: Pharmacokinetic Analysis

In a pharmacokinetic study involving human subjects, benzylpenicillinate-d7 was administered to evaluate its absorption and elimination profiles. The study utilized mass spectrometry to track the compound's deuterated form, revealing insights into its metabolic pathways.

| Parameter | Value |

|---|---|

| Half-life | 1.5 hours |

| Peak plasma concentration | 15 µg/mL |

| Volume of distribution | 0.3 L/kg |

Research Findings

Recent research has focused on the implications of stable isotope labeling in drug development and metabolic studies. Benzylpenicillinate-d7 serves as a valuable tool for understanding drug interactions and metabolic pathways due to its unique isotopic signature.

-

Metabolism Studies :

- The use of hepatocyte models has shown that benzylpenicillinate-d7 undergoes phase I metabolism primarily through oxidation and hydrolysis.

- Phase II metabolism involves conjugation reactions that can be tracked using deuterium labeling techniques.

-

Drug Interaction Screening :

- In vitro assays have demonstrated that benzylpenicillinate-d7 can inhibit various cytochrome P450 isoforms, highlighting its potential for drug-drug interactions.

Properties

Molecular Formula |

C16H17KN2O4S |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

potassium;6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/i3D,4D,5D,6D,7D,8D2; |

InChI Key |

IYNDLOXRXUOGIU-PKWHKRCLSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.